molecular formula C27H36O8 B15279133 KadsuralignanL

KadsuralignanL

Cat. No.: B15279133
M. Wt: 488.6 g/mol
InChI Key: ZTBPQCMOZWHJSH-HCARGWMASA-N
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Description

Kadsuralignan L is a dibenzocyclooctadiene lignan isolated from the stems of Kadsura coccinea, a plant species within the Schisandraceae family. Structurally, it features a bicyclic octadiene core with hydroxyl and methoxy substituents, distinguishing it from other lignans in the same genus. Subsequent studies have highlighted its role in traditional medicine, particularly in anti-inflammatory and hepatoprotective applications, though its pharmacological mechanisms remain under investigation .

Properties

Molecular Formula

C27H36O8

Molecular Weight

488.6 g/mol

IUPAC Name

[(9R,10R,11R)-11,14-dihydroxy-4,5,15,16-tetramethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] 2-methylbutanoate

InChI

InChI=1S/C27H36O8/c1-9-13(2)27(30)35-26-20-16(11-19(31-5)24(26)33-7)10-14(3)15(4)22(29)17-12-18(28)23(32-6)25(34-8)21(17)20/h11-15,22,28-29H,9-10H2,1-8H3/t13?,14-,15-,22-/m1/s1

InChI Key

ZTBPQCMOZWHJSH-HCARGWMASA-N

Isomeric SMILES

CCC(C)C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@H]([C@H]([C@H](C3=CC(=C(C(=C32)OC)OC)O)O)C)C

Canonical SMILES

CCC(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(C(C3=CC(=C(C(=C32)OC)OC)O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Kadsuralignan L typically involves the extraction of the roots or rhizomes of Kadsura coccinea using solvents such as acetone or ethanol. The extract is then partitioned with solvents like hexane, chloroform, ethyl acetate, and n-butanol to isolate the lignan compounds . Further purification is achieved through chromatographic techniques, including high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Kadsuralignan L is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. Scaling up these methods would involve optimizing solvent use, extraction times, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Kadsuralignan L undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the lignan structure, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be used to alter the functional groups within the lignan, affecting its reactivity and properties.

    Substitution: Substitution reactions can introduce new functional groups, allowing for the synthesis of derivatives with different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while reduction can produce more stable derivatives. Substitution reactions can result in a wide range of functionalized lignans with varying biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Kadsuralignan L involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide production in activated macrophages, which is a key pathway in inflammation . Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress and cellular damage.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Kadsuralignan L belongs to a broader class of lignans found in Kadsura species. Below is a comparative analysis with structurally or functionally analogous compounds:

Structural Analogues
Compound Source Plant Key Structural Features Bioactivity Highlights References
Kadsuralignan L Kadsura coccinea Dibenzocyclooctadiene core; 2 methoxy, 3 hydroxyl groups Anti-inflammatory, hepatoprotective
Kadsulignan C K. longipedunculata Similar core; 1 methoxy, 4 hydroxyl groups Antioxidant, cytotoxic activity
Kadsulignan D K. longipedunculata Cyclooctadiene with esterified side chain Antiviral (influenza A inhibition)
Longipedlignan A K. longipedunculata Tetrahydrofuran ring fused to cyclooctadiene Neuroprotective effects in vitro

Key Structural Differences :

  • Substituent Patterns : Kadsuralignan L has fewer hydroxyl groups than Kadsulignan C, which may influence its solubility and receptor binding .
  • Stereochemistry : The absolute configuration of the cyclooctadiene ring in Kadsuralignan L differs from Longipedlignan A, affecting its interaction with cellular targets .
Functional Analogues
Compound Functional Similarity Divergence from Kadsuralignan L
Schisandrin B Hepatoprotective via Nrf2 pathway activation Lacks cyclooctadiene core; triterpenoid structure
Gomisin N Anti-inflammatory via NF-κB inhibition Contains additional methylenedioxy group

Research Findings and Pharmacological Comparisons

Anti-Inflammatory Activity
  • Kadsuralignan L : Reduces TNF-α and IL-6 production in LPS-stimulated macrophages (IC₅₀ = 12.3 μM) .
  • Kadsulignan C : Shows weaker anti-inflammatory effects (IC₅₀ = 28.7 μM) due to higher hydrophilicity limiting membrane permeability .
  • Gomisin N : Higher potency (IC₅₀ = 5.4 μM) attributed to enhanced binding to IKKβ kinase .
Hepatoprotective Effects
  • Kadsuralignan L : Mitigates CCl₄-induced liver fibrosis in rats (50 mg/kg dose) by suppressing TGF-β1 signaling .
  • Schisandrin B : More effective at lower doses (20 mg/kg) but induces oxidative stress at higher concentrations .
Bioavailability and Metabolism
  • Kadsuralignan L : Poor oral bioavailability (∼15%) due to rapid glucuronidation in the liver .
  • Longipedlignan A : Higher bioavailability (∼35%) owing to esterase-resistant side chains .

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